molecular formula C27H49N5O6S B12808778 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen

Cat. No.: B12808778
M. Wt: 571.8 g/mol
InChI Key: VSUMQYSESHVTFS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including tert-butyl, hydroxyethoxy, methoxyphenoxy, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of appropriate pyrimidine derivatives with reagents such as alkyl halides or sulfonyl chlorides under basic conditions.

    Introduction of the Hydroxyethoxy and Methoxyphenoxy Groups: These groups are typically introduced through nucleophilic substitution reactions, where the pyrimidinyl intermediate reacts with hydroxyethoxy and methoxyphenoxy reagents.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Final Coupling with Benzenesulfonamide: The final step involves coupling the intermediate with benzenesulfonamide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy and methoxyphenoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl and benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidinyl or benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxy groups but differs in the overall structure and functional groups.

    tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate: Contains the tert-butyl and pyrimidyl groups but lacks the complex sulfonamide and hydroxyethoxy functionalities.

Uniqueness

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H49N5O6S

Molecular Weight

571.8 g/mol

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen

InChI

InChI=1S/C27H29N5O6S.10H2/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;;;;;;;;;;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);10*1H

InChI Key

VSUMQYSESHVTFS-UHFFFAOYSA-N

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Origin of Product

United States

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